

Technical Support Center: SHR1653 In Vivo Off-Target Effects

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Compound of Interest

Compound Name: **SHR1653**

Cat. No.: **B1193598**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **SHR1653** in in vivo experiments. The information is designed to address potential issues and questions regarding off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **SHR1653**?

A1: **SHR1653** is a highly potent and selective oxytocin receptor (OTR) antagonist.^{[1][2][3]} Preclinical studies have demonstrated its excellent selectivity over the structurally similar vasopressin receptors (V1A, V1B, and V2).^{[2][4]} This high selectivity minimizes the potential for off-target effects mediated by these related receptors.

Q2: Has **SHR1653** been screened against a broader panel of off-target proteins?

A2: Publicly available data does not contain information on broad off-target screening panels for **SHR1653**. The primary focus of published preclinical studies has been on its high selectivity against vasopressin receptors.

Q3: What were the findings of in vivo toxicity studies for **SHR1653**?

A3: A non-GLP 7-day acute toxicity study in rats showed that **SHR1653** was well-tolerated even at high doses. The only adverse finding reported was an increase in urinary output at the

highest dose of 900 mg/kg.[4] The No-Observed-Adverse-Effect Level (NOAEL) was established at 300 mg/kg.[4]

Q4: What is the potential for **SHR1653** to cause cardiac-related off-target effects?

A4: Preclinical data suggests a lower risk of cardiac-related off-target effects for **SHR1653**. In a human Ether-a-go-go-Related Gene (hERG) assay, **SHR1653** showed less inhibition (IC50 = 16 μ M) compared to another tested compound, indicating a reduced potential for causing cardiac arrhythmias.[4]

Q5: Does **SHR1653** have the potential for drug-drug interactions?

A5: **SHR1653** exhibited weak inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with all IC50 values being greater than 10 μ M.[4] This suggests a low likelihood of significant drug-drug interactions mediated by these enzymes. [4]

Troubleshooting Guides

Issue: I am observing an unexpected phenotype in my in vivo experiment with **SHR1653**. How can I determine if it is an off-target effect?

Troubleshooting Workflow:

- Confirm On-Target Engagement:
 - Ensure that the administered dose of **SHR1653** is appropriate to achieve sufficient target engagement at the oxytocin receptor.
 - If possible, measure a downstream biomarker of OTR antagonism to confirm that the drug is having its intended biological effect.
- Rule Out Experimental Artifacts:
 - Carefully review your experimental protocol for any potential sources of error.
 - Ensure the vehicle control group is behaving as expected.

- Consider if the observed phenotype could be a result of the experimental procedure itself.
- Investigate Potential Off-Target Effects:
 - Literature Review: Conduct a thorough literature search for any known off-target effects of similar OTR antagonists.
 - Dose-Response Relationship: Determine if the unexpected effect is dose-dependent. A clear dose-response relationship may suggest a pharmacological effect (either on-target or off-target).
 - Structural Analogs: If available, test a structurally related but inactive analog of **SHR1653**. If the inactive analog does not produce the unexpected phenotype, it is more likely that the effect is due to the pharmacological activity of **SHR1653**.
 - Rescue Experiment: If feasible, try to "rescue" the phenotype by co-administering an OTR agonist. If the phenotype is reversed, it is likely an on-target effect. If it persists, it may be an off-target effect.

Quantitative Data Summary

Table 1: In Vitro Selectivity of **SHR1653**

Receptor	IC50 (nM)
Human OTR	15
Human V1A	>10000
Human V1B	>10000
Human V2	>10000

Data sourced from preclinical studies.

Table 2: 7-Day Acute Rat Toxicity Study of **SHR1653**

Dosage (mg/kg)	Observed Effects
100	No abnormal findings
300	No abnormal findings (NOAEL)
900	Increased urinary output

Data sourced from a non-GLP study.[\[4\]](#)

Experimental Protocols

Rat Uterine Contraction Model (for in vivo efficacy):

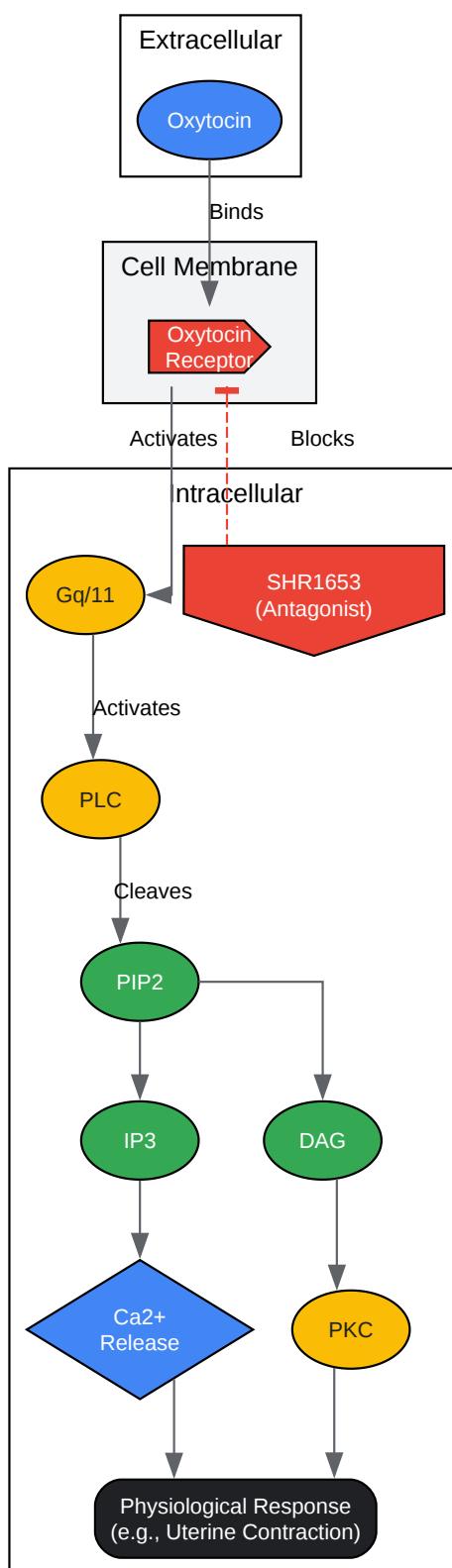
- Anesthetize female Sprague-Dawley rats.
- Administer **SHR1653** or vehicle control (e.g., orally).
- After a predetermined time, administer oxytocin intravenously to induce uterine contractions.
- Measure the frequency and amplitude of uterine contractions.
- Calculate the percentage inhibition of uterine contractions for the **SHR1653**-treated group compared to the vehicle control group. A dose-dependent inhibition of contractions indicates on-target OTR antagonism.[\[4\]](#)

Pharmacokinetic (PK) Studies:

- Administer a single dose of **SHR1653** to the study animals (e.g., rats, dogs) via the intended route of administration (e.g., oral, intravenous).
- Collect blood samples at various time points post-dosing.
- Process the blood samples to isolate plasma.
- Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of **SHR1653**.

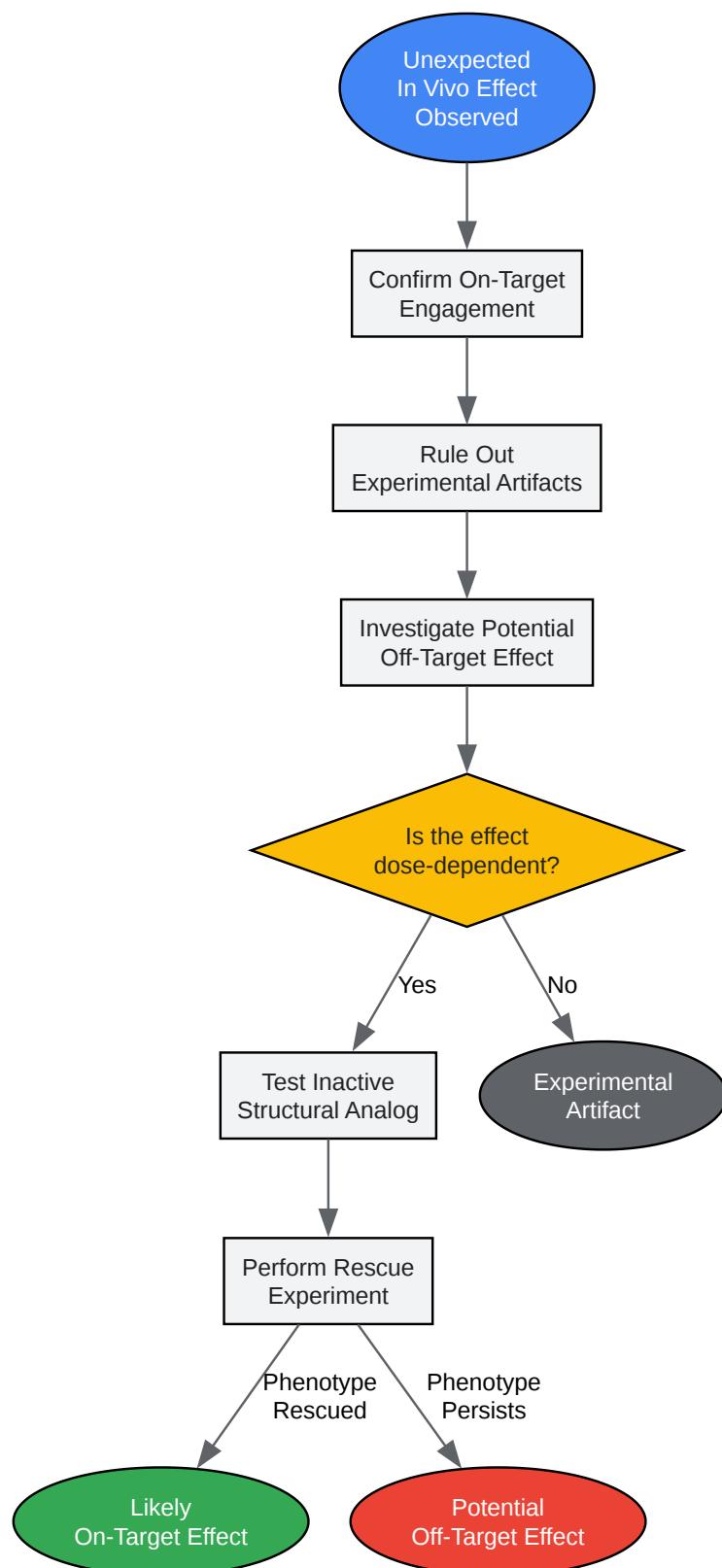
- Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. Favorable PK profiles were observed for **SHR1653** across species.[4]

Visualizations



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Caption: Oxytocin Receptor Signaling Pathway and **SHR1653** Mechanism of Action.

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Caption: Troubleshooting Workflow for Unexpected In Vivo Effects.

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